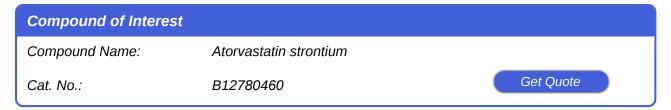


Physicochemical Properties of Atorvastatin Strontium: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its primary therapeutic application is in the management of hypercholesterolemia and the prevention of cardiovascular diseases. While most commonly formulated as a calcium salt, the strontium salt of atorvastatin has been developed, demonstrating enhanced physicochemical properties such as improved solubility and stability. This technical guide provides an in-depth overview of the core physicochemical properties of **Atorvastatin strontium**, complete with experimental methodologies and relevant data to support drug development and research activities.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Atorvastatin strontium** are summarized below. These identifiers are crucial for the accurate characterization and documentation of the active pharmaceutical ingredient (API).



Property	Value	Source
IUPAC Name	strontium;bis((3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4- (phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5- dihydroxyheptanoate)	[1]
Molecular Formula	C66H68F2N4O10Sr	[1][2]
Molecular Weight	1202.90 g/mol	[1][2]
CAS Number	1072903-92-4	[2][3]
Appearance	White to off-white crystalline or amorphous powder	[4][5]

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. **Atorvastatin strontium** exhibits improved aqueous solubility compared to its calcium counterpart, which can be advantageous for formulation development.[4][6]

Solvent/Medium	Solubility
Deionized Water	~2 times higher than Atorvastatin calcium trihydrate[6][7]
Phosphate Buffer (pH 6.8)	Significantly higher than Atorvastatin calcium trihydrate[6]
Methanol	Freely Soluble[5]
Ethanol	Slightly Soluble[5]
Acetonitrile	Very Slightly Soluble[5]
Aqueous Solutions (pH ≤ 4)	Insoluble[5]



Experimental Protocol: Saturation Solubility Determination

The saturation solubility of **Atorvastatin strontium** can be determined using the shake-flask method.[8][9][10]

- Preparation: An excess amount of Atorvastatin strontium is added to a known volume (e.g., 10 mL) of the desired solvent (e.g., deionized water, phosphate buffer) in a sealed conical flask or vial.
- Equilibration: The flasks are agitated on a rotary shaker or magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9][11]
- Separation: The resulting suspension is filtered through a fine-pore filter (e.g., $0.45~\mu m$) to remove undissolved solids.
- Quantification: The concentration of the dissolved drug in the filtrate is determined using a
 validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or
 UV-Vis Spectrophotometry at the λmax of atorvastatin (around 241-247 nm).[9][12] The
 solution may require appropriate dilution to fall within the linear range of the analytical
 method.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. These forms can have different physicochemical properties, including solubility, melting point, and stability. **Atorvastatin strontium** exists in various crystalline forms (designated as Form I, II, III, IV, etc.) as well as an amorphous form.[4][6] The specific polymorphic form obtained depends on the crystallization conditions.[4]



Polymorphic Form	Key X-Ray Powder Diffraction (XRPD) Peaks (2θ ±0.2°)
Form I (Pentahydrate)	4.0, 4.8, 5.9, 6.5, 7.3, 7.8, 8.8, 9.5, 9.8, 10.2, 11.6, 14.7, 17.5, 18.9, 19.5, 19.8, 20.2, 21.3, 22.7, 23.1, 24.3, 25.6, 26.3[4]
Form IV	3.8, 5.2, 5.8, 6.2, 7.6, 8.1, 9.2, 10.3, 11.9, 15.5, 18.1, 19.8, 20.7, 21.1, 22.1, 23.2, 24.3, 26.3[4]
Amorphous	Characterized by the absence of distinct peaks, showing broad humps.[6][13]

Experimental Protocol: Characterization of Polymorphsby XRPD

X-Ray Powder Diffraction (XRPD) is the primary technique for identifying and differentiating polymorphs.

- Sample Preparation: A small amount of the **Atorvastatin strontium** powder is gently packed into a sample holder.
- Instrument Setup: The analysis is performed using an X-ray diffractometer, typically with Copper Kα radiation (λ ≈ 1.54 Å).[13]
- Data Collection: The sample is scanned over a specific range of 2θ angles (e.g., 3° to 30°).
- Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The
 positions and relative intensities of the diffraction peaks are unique to a specific crystalline
 form and serve as its fingerprint.

Thermal Properties and Stability

Thermal analysis provides critical information about the melting point, dehydration, and decomposition of an API. While specific data for **Atorvastatin strontium** is limited, data from the extensively studied Atorvastatin calcium provides a valuable reference. Atorvastatin calcium trihydrate typically shows a melting endotherm around 156-163°C.[14][15][16][17] Patents suggest that **Atorvastatin strontium** possesses good thermal stability.[4][6]



Thermal Analysis Technique	Observation for Atorvastatin Salts
Differential Scanning Calorimetry (DSC)	For hydrated forms, shows a broad endotherm corresponding to water loss, followed by a sharp endotherm indicating the melting point.[14][16]
Thermogravimetric Analysis (TGA)	For hydrated forms, shows a stepwise weight loss corresponding to the removal of loosely bound water and water of hydration, followed by decomposition at higher temperatures (above ~200°C).[14][18]

Experimental Protocol: Thermal Analysis by DSC and TGA

- Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of Atorvastatin strontium is placed into an aluminum pan.[14]
- DSC Analysis: The sample is heated at a constant rate (e.g., 10°C or 20°C per minute) under an inert nitrogen atmosphere.[14][16] The heat flow to or from the sample relative to a reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.
- TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The change in mass of the substance is measured as a function of temperature. This is used to quantify water content and determine the onset of thermal decomposition.

Chemical Stability

Atorvastatin is susceptible to degradation under stress conditions, particularly hydrolysis in acidic and basic environments, and oxidation.[19] Stability-indicating analytical methods are essential to separate the intact drug from its degradation products.

Experimental Protocol: Forced Degradation Study by HPLC



Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[19][20][21]

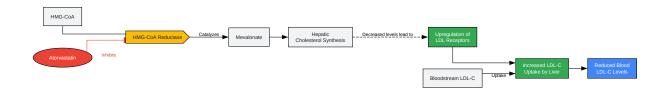
- Method: A validated stability-indicating Reverse-Phase High-Performance Liquid
 Chromatography (RP-HPLC) method is used. A typical setup might include a C18 column
 with a mobile phase consisting of a buffer and an organic solvent (e.g.,
 acetonitrile/methanol).[19][22][23] Detection is typically performed using a UV detector at a
 suitable wavelength (e.g., 242 nm or 266 nm).[19][20]
- Stress Conditions:
 - Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) at room or elevated temperature for a defined period.[20][21]
 - Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH).[21]
 - Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3% H₂O₂).[20][21]
 - Thermal Degradation: The solid drug or drug solution is exposed to dry heat (e.g., 80-100°C).[19][20]
 - Photolytic Degradation: The drug solution is exposed to UV or fluorescent light.
- Analysis: Samples from each stress condition are analyzed by the HPLC method to quantify
 the remaining parent drug and to observe the formation of degradation products. The
 method's ability to resolve the drug peak from all degradation product peaks demonstrates
 its specificity.

Visualizations

Mechanism of Action: HMG-CoA Reductase Inhibition

Atorvastatin functions by competitively inhibiting HMG-CoA reductase, a key enzyme in the liver's cholesterol synthesis pathway. This inhibition leads to a cascade of events culminating in reduced levels of circulating LDL cholesterol.





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Caption: Atorvastatin competitively inhibits HMG-CoA reductase, reducing cholesterol synthesis.

General Workflow for Physicochemical Characterization of an API

The characterization of a new API salt like **Atorvastatin strontium** follows a structured workflow to ensure all critical properties are thoroughly evaluated.





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Caption: A logical workflow for the physicochemical characterization of a new API salt.



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References

- 1. Atorvastatin strontium | C66H68F2N4O10Sr | CID 24875347 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Atorvastatin strontium CAS#: 1072903-92-4 [m.chemicalbook.com]
- 4. WO2008093951A1 Atorvastatin strontium salt and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. CA2675996A1 Atorvastatin strontium salt and pharmaceutical composition comprising same Google Patents [patents.google.com]
- 7. KR100878140B1 Strontium salt of atorvastatin or a hydrate thereof, and pharmaceutical composition comprising the same Google Patents [patents.google.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. US7411075B1 Polymorphic form of atorvastatin calcium Google Patents [patents.google.com]
- 14. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nveo.org [nveo.org]
- 16. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]



- 18. researchgate.net [researchgate.net]
- 19. ajpamc.com [ajpamc.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. journal.appconnect.in [journal.appconnect.in]
- 23. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations PMC [pmc.ncbi.nlm.nih.gov]
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 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12780460#physicochemical-properties-of-atorvastatin-strontium]

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